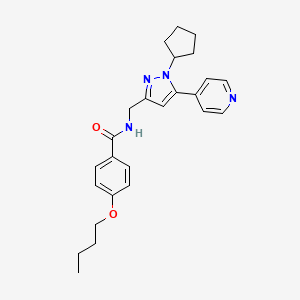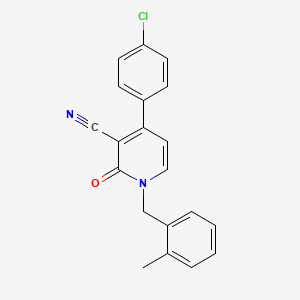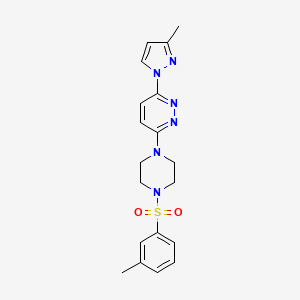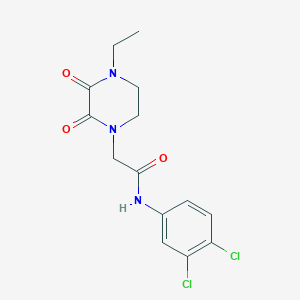
4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heteroaryl-containing benzamide derivatives involves several steps, including screening through in vitro assays to determine their effectiveness in increasing glucose uptake and glucokinase activity in rat hepatocytes. A similar compound was identified as a potent glucokinase activator, showcasing the intricate process of identifying and synthesizing molecules with potential therapeutic applications (Kaapjoo Park et al., 2014).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, NMR, MS, and X-ray diffraction studies are employed to confirm the molecular structure of synthesized compounds. For instance, a novel pyrazole derivative exhibited specific crystal and molecular structures stabilized by intermolecular hydrogen bonds, showcasing the importance of these analyses in understanding the compound's physical properties (K. Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are explored through various reactions, including those with malononitrile, cyanothioacetamide, and hydroxylamine, leading to the synthesis of diverse derivatives. These reactions highlight the compound's versatility and potential for generating new molecules with varied properties (F. Al-Omran & A. El-Khair, 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for determining a compound's suitability for further development. The physical characterization includes thermal decomposition studies and DFT calculations to understand the stability and reactivity of the compounds under different conditions (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in biological systems. Studies involving the synthesis and evaluation of related compounds provide insights into these properties, contributing to the design of molecules with desired chemical profiles (O. Moukha-Chafiq et al., 2001).
Aplicaciones Científicas De Investigación
Potential in Diabetes Treatment
- The discovery of heteroaryl-containing benzamide derivatives like 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide has shown promise in the treatment of type 2 diabetes mellitus. A related compound, identified as a potent glucokinase activator, demonstrated a significant reduction in glucose levels in mice without the risk of hypoglycemia, making it a potential development candidate for diabetes treatment (Park et al., 2014).
Anticancer Applications
- Some derivatives of this compound have been evaluated for their anticancer properties. Notably, certain pyridine-3-carbonitrile derivatives synthesized from similar benzamide structures showed notable cytotoxicity against human breast cancer cells, suggesting potential as anticancer agents (Mansour et al., 2021).
Photophysical Properties
- Derivatives of 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide have been studied for their photophysical properties, such as luminescence and aggregation-enhanced emission, indicating potential applications in optical materials and sensors (Srivastava et al., 2017).
Development of PET Agents for Cancer Imaging
- The synthesis of related pyrazolo[3,4-b]pyridine derivatives as potential PET (Positron Emission Tomography) agents for imaging specific cancer mutations, like B-Raf(V600E), has been researched. This could contribute significantly to cancer diagnosis and treatment monitoring (Wang et al., 2013).
Inhibitors of BCR-ABL Kinase
- Compounds structurally similar to 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide have been proposed as inhibitors of BCR-ABL tyrosine kinase. This is significant for the treatment of chronic myelogenous leukemia (Hu et al., 2015).
Propiedades
IUPAC Name |
4-butoxy-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-2-3-16-31-23-10-8-20(9-11-23)25(30)27-18-21-17-24(19-12-14-26-15-13-19)29(28-21)22-6-4-5-7-22/h8-15,17,22H,2-7,16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCJLQZOSIAVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)
![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)

![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)


![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)